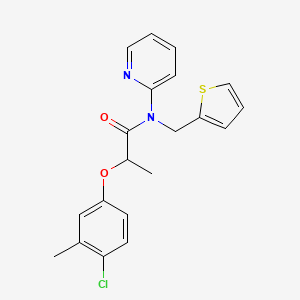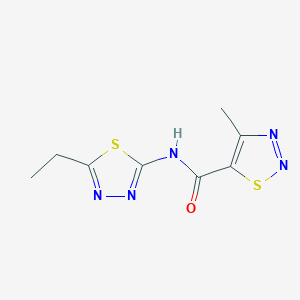
5-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dimethylphenyl group, a fluorobenzyl group, and a furan-2-ylmethyl group, all connected to an oxazole-3-carboxamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the dimethylphenyl, fluorobenzyl, and furan-2-ylmethyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or tool for studying biological processes and interactions.
Medicine: As a potential therapeutic agent or drug candidate for treating various diseases.
Industry: As a precursor for the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(3,4-dimethylphenyl)-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide
- 5-(3,4-dimethylphenyl)-N-(2-bromobenzyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide
- 5-(3,4-dimethylphenyl)-N-(2-methylbenzyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide
Uniqueness
The uniqueness of 5-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group, in particular, may enhance its stability, bioavailability, and interaction with molecular targets compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C24H21FN2O3 |
|---|---|
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
5-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H21FN2O3/c1-16-9-10-18(12-17(16)2)23-13-22(26-30-23)24(28)27(15-20-7-5-11-29-20)14-19-6-3-4-8-21(19)25/h3-13H,14-15H2,1-2H3 |
Clé InChI |
HZTIRILVDPLCFD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CC=C3F)CC4=CC=CO4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(butan-2-ylcarbamoyl)phenyl]-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11356410.png)
![3-methoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11356418.png)
![2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B11356431.png)

![N-(5-Chloro-2-methylphenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamide](/img/structure/B11356440.png)
![2-(2-Fluorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one](/img/structure/B11356444.png)
![4-butoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11356453.png)

![5-(4-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11356461.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11356465.png)
![N-(3-bromophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11356466.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B11356470.png)
![2-Methylpropyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate](/img/structure/B11356476.png)
![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide](/img/structure/B11356478.png)
